molecular formula C11H11ClN2O B7593607 2-chloro-4-[(3S)-3-hydroxypyrrolidin-1-yl]benzonitrile

2-chloro-4-[(3S)-3-hydroxypyrrolidin-1-yl]benzonitrile

Cat. No. B7593607
M. Wt: 222.67 g/mol
InChI Key: MZHRLYSIRDXSOJ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-[(3S)-3-hydroxypyrrolidin-1-yl]benzonitrile, also known as JNJ-40411813, is a novel compound that has gained significant attention among researchers due to its potential therapeutic applications. This compound belongs to the class of nitrile-containing compounds that have shown promising results in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-chloro-4-[(3S)-3-hydroxypyrrolidin-1-yl]benzonitrile involves the inhibition of specific enzymes and molecular pathways involved in disease progression. In cancer research, 2-chloro-4-[(3S)-3-hydroxypyrrolidin-1-yl]benzonitrile has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. In Alzheimer's disease and Parkinson's disease research, 2-chloro-4-[(3S)-3-hydroxypyrrolidin-1-yl]benzonitrile has been shown to inhibit the activity of the enzyme monoamine oxidase B, which is involved in the breakdown of dopamine and other neurotransmitters.
Biochemical and Physiological Effects:
2-chloro-4-[(3S)-3-hydroxypyrrolidin-1-yl]benzonitrile has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, 2-chloro-4-[(3S)-3-hydroxypyrrolidin-1-yl]benzonitrile has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In Alzheimer's disease and Parkinson's disease research, 2-chloro-4-[(3S)-3-hydroxypyrrolidin-1-yl]benzonitrile has been shown to improve cognitive function and have neuroprotective effects.

Advantages and Limitations for Lab Experiments

2-chloro-4-[(3S)-3-hydroxypyrrolidin-1-yl]benzonitrile has several advantages for lab experiments, including its high purity and good yield, making it suitable for further research and development. However, one limitation of 2-chloro-4-[(3S)-3-hydroxypyrrolidin-1-yl]benzonitrile is its low solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for research on 2-chloro-4-[(3S)-3-hydroxypyrrolidin-1-yl]benzonitrile, including its potential use in combination therapy with other drugs, its efficacy in animal models of disease, and its safety and toxicity in humans. Additionally, further research is needed to understand the molecular mechanisms underlying the therapeutic effects of 2-chloro-4-[(3S)-3-hydroxypyrrolidin-1-yl]benzonitrile and to identify potential biomarkers for patient selection and monitoring. Overall, 2-chloro-4-[(3S)-3-hydroxypyrrolidin-1-yl]benzonitrile has shown promising results in preclinical studies and has the potential to become a valuable therapeutic agent for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-chloro-4-[(3S)-3-hydroxypyrrolidin-1-yl]benzonitrile involves a multistep process that starts with the reaction of 2-chloro-4-nitrobenzonitrile with (S)-(-)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, followed by reduction and deprotection steps. The final compound is obtained in good yield and high purity, making it suitable for further research and development.

Scientific Research Applications

2-chloro-4-[(3S)-3-hydroxypyrrolidin-1-yl]benzonitrile has shown potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-chloro-4-[(3S)-3-hydroxypyrrolidin-1-yl]benzonitrile has been shown to inhibit the growth of cancer cells by targeting specific molecular pathways involved in cancer progression. In Alzheimer's disease and Parkinson's disease research, 2-chloro-4-[(3S)-3-hydroxypyrrolidin-1-yl]benzonitrile has been shown to have neuroprotective effects and improve cognitive function.

properties

IUPAC Name

2-chloro-4-[(3S)-3-hydroxypyrrolidin-1-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c12-11-5-9(2-1-8(11)6-13)14-4-3-10(15)7-14/h1-2,5,10,15H,3-4,7H2/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHRLYSIRDXSOJ-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=CC(=C(C=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)C2=CC(=C(C=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-[(3S)-3-hydroxypyrrolidin-1-yl]benzonitrile

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